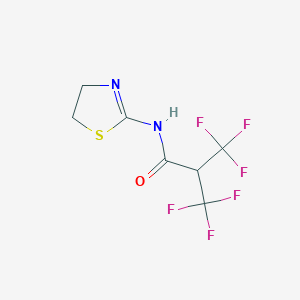![molecular formula C14H20N4O B11058313 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide](/img/structure/B11058313.png)
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes three methyl groups at positions 1, 4, and 6 on the pyrazolo[3,4-b]pyridine core, and a pentanamide group attached to the nitrogen atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the pentanamide group. One common method starts with the preparation of 1,4,6-trimethylpyrazole, which is then reacted with a suitable pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The final step involves the acylation of the nitrogen atom at position 3 with pentanoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide can be compared with other pyrazolopyridine derivatives, such as:
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioylbenzamide: Similar structure but with a carbamothioyl group instead of a pentanamide group.
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide: Contains a furamide group instead of a pentanamide group
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)pentanamide |
InChI |
InChI=1S/C14H20N4O/c1-5-6-7-11(19)16-13-12-9(2)8-10(3)15-14(12)18(4)17-13/h8H,5-7H2,1-4H3,(H,16,17,19) |
InChI Key |
KJQYHZKNCLCIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=C1C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11058247.png)
![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)

![Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11058273.png)
![6-(1-Adamantyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11058279.png)
![4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11058284.png)
![N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]](/img/structure/B11058286.png)
![3-(5-chloro-2-methoxyphenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11058288.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B11058289.png)
![1-(2-chlorobenzyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11058294.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11058296.png)
![4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11058297.png)
